4-Hydroxybenzoic Acid-d4

描述

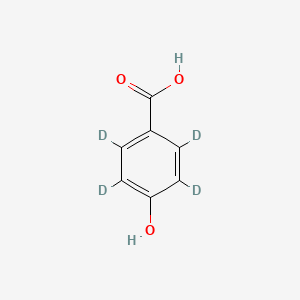

4-Hydroxybenzoic Acid-d4 is a deuterated form of 4-Hydroxybenzoic Acid, where four hydrogen atoms are replaced by deuterium. This compound is a phenolic derivative of benzoic acid and is known for its applications in various scientific fields due to its unique properties .

作用机制

Target of Action

4-Hydroxybenzoic Acid-d4, a deuterium-labeled derivative of 4-Hydroxybenzoic Acid, primarily targets gram-positive and some gram-negative bacteria . It inhibits the growth of these bacteria, with an IC50 value of 160 μg/mL .

Mode of Action

The compound interacts with its bacterial targets by inhibiting their growth .

Biochemical Pathways

This compound affects the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds . These pathways are involved in the biosynthesis of aromatic amino acids, quinones, folates, and secondary metabolites, including many commercially valuable compounds .

Pharmacokinetics

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth . This makes it a potential candidate for use in the treatment of bacterial infections.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound has been shown to degrade efficiently in anaerobic soil, suggesting that it could be used for bioremediation of 4-HBA in an aqueous environment . Additionally, the compound’s action can be affected by the presence of other compounds in the environment, such as other antibiotics or substances that can interact with the compound.

生化分析

Biochemical Properties

4-Hydroxybenzoic Acid-d4 interacts with various enzymes, proteins, and other biomolecules. As a plant allelochemical, it can restrain the glycolysis processes of metabolic enzymes and the oxidative pentose phosphate mechanism directly to inhibit seed germination and root growth . It can also powerfully reduce ion uptake, photosynthesis, and water transpiration, and lead to proteins and DNA damage in plant cells .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. It has estrogenic activity both in vitro and in vivo, and stimulates the growth of human breast cancer cell lines . In addition, it has been shown to rescue multisystemic disease and perinatal lethality in a mouse model of mitochondrial disease .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It is known to exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to inhibit most gram-positive and some gram-negative bacteria .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, it has been found to rescue multisystemic disease and perinatal lethality in a mouse model of mitochondrial disease .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For example, it is known to be a precursor in the biosynthesis of Coenzyme Q10 .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

Given its biochemical properties and cellular effects, it is likely that it may be localized to specific compartments or organelles within the cell where it exerts its effects .

准备方法

Synthetic Routes and Reaction Conditions: 4-Hydroxybenzoic Acid-d4 can be synthesized through several methods. One common approach involves the deuteration of 4-Hydroxybenzoic Acid using deuterium oxide (D2O) in the presence of a catalyst. The reaction typically requires elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods: Industrial production of this compound often involves the Kolbe-Schmitt reaction, where potassium phenoxide reacts with carbon dioxide under high pressure and temperature, followed by deuteration using deuterium oxide . This method ensures high yields and purity of the deuterated compound.

化学反应分析

Types of Reactions: 4-Hydroxybenzoic Acid-d4 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.

Reduction: Reduction reactions can convert it into 4-hydroxybenzyl alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed:

Oxidation: 4-Hydroxybenzaldehyde, 4-Hydroxybenzoic Acid.

Reduction: 4-Hydroxybenzyl Alcohol.

Substitution: Various substituted derivatives depending on the reagent used.

科学研究应用

4-Hydroxybenzoic Acid-d4 has a wide range of applications in scientific research:

相似化合物的比较

4-Hydroxybenzoic Acid-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds:

Similar Compounds: 4-Hydroxybenzoic Acid, 2-Hydroxybenzoic Acid (Salicylic Acid), 3-Hydroxybenzoic Acid.

By understanding the properties, preparation methods, chemical reactions, and applications of this compound, researchers can leverage its unique characteristics for various scientific and industrial purposes.

生物活性

4-Hydroxybenzoic Acid-d4 (4-HBA-d4) is a deuterated derivative of 4-hydroxybenzoic acid, a compound that exhibits a range of biological activities, including antioxidant, antimicrobial, and estrogenic properties. This article synthesizes current research findings on the biological activity of 4-HBA-d4, focusing on its mechanisms of action, therapeutic potential, and safety profile.

- Chemical Formula : C₇H₆O₃

- Molecular Weight : 138.12 g/mol

- CAS Number : 44540358

1. Antioxidant Activity

4-Hydroxybenzoic acid is recognized for its antioxidant properties, which are attributed to its ability to scavenge free radicals and reduce oxidative stress. This activity contributes to its low toxicity profile and potential therapeutic applications in preventing oxidative damage in various diseases.

2. Antimicrobial Properties

Research indicates that 4-HBA-d4 demonstrates significant antimicrobial activity against both gram-positive and gram-negative bacteria. The compound has an IC50 value of approximately 160 μg/mL, making it effective in inhibiting bacterial growth. In vitro studies have shown that it can inhibit foodborne pathogens and plant pathogenic fungi, suggesting its potential use in food preservation and agriculture .

| Microbial Strain | IC50 (μg/mL) |

|---|---|

| Staphylococcus aureus | 100-170 |

| Escherichia coli | 160 |

| Candida albicans | 200 |

3. Estrogenic Activity

4-Hydroxybenzoic acid exhibits estrogenic activity both in vitro and in vivo. Studies have shown that it can stimulate the expression of enzymes involved in coenzyme Q10 (CoQ10) biosynthesis, which is crucial for mitochondrial function and energy production . This property raises concerns regarding its potential endocrine-disrupting effects, particularly with prolonged exposure.

4. Hypoglycemic Effects

In animal models, 4-HBA has demonstrated hypoglycemic effects by enhancing peripheral glucose consumption, suggesting a role in glucose metabolism regulation. This could have implications for diabetes management .

Case Study 1: CoQ10 Biosynthesis Restoration

A study highlighted the ability of 4-HBA to restore CoQ10 biosynthesis in COQ2-deficient cell lines. The supplementation led to increased protein expression of CoQ10 biosynthesis enzymes and improved cell viability under stress conditions .

Case Study 2: Antimicrobial Efficacy

In a comparative analysis of antimicrobial compounds, 4-HBA-d4 was found to be among the most potent against various microbial strains, with significant reductions in colony-forming units observed after treatment .

Safety Profile

Despite its beneficial properties, safety assessments indicate that 4-Hydroxybenzoic acid can cause mild irritation upon dermal exposure and moderate eye irritation at higher concentrations . The oral LD50 for rats exceeds 2000 mg/kg, categorizing it as having low acute toxicity.

属性

IUPAC Name |

2,3,5,6-tetradeuterio-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H,(H,9,10)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKROLUGYXJWQN-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20659276 | |

| Record name | 4-Hydroxy(~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152404-47-2 | |

| Record name | 4-Hydroxy(~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxybenzoic-2,3,5,6-d4 acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。